(E)-4-(dimethylamino)-4-oxobut-2-enoic acid
CAS No.: 57687-94-2
Cat. No.: VC5467259
Molecular Formula: C6H9NO3
Molecular Weight: 143.142
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 57687-94-2 |
---|---|
Molecular Formula | C6H9NO3 |
Molecular Weight | 143.142 |
IUPAC Name | (E)-4-(dimethylamino)-4-oxobut-2-enoic acid |
Standard InChI | InChI=1S/C6H9NO3/c1-7(2)5(8)3-4-6(9)10/h3-4H,1-2H3,(H,9,10)/b4-3+ |
Standard InChI Key | UWVCKXVPDINNHW-ONEGZZNKSA-N |
SMILES | CN(C)C(=O)C=CC(=O)O |
Introduction
Chemical Identity and Structural Properties
Molecular Characterization
The compound’s IUPAC name, (E)-4-(dimethylamino)-4-oxobut-2-enoic acid, reflects its trans-configuration across the double bond (C2–C3) and the positioning of functional groups. Key identifiers include:
Property | Value |
---|---|
CAS Number | 57687-94-2 |
Molecular Formula | C₆H₉NO₃ |
Molecular Weight | 143.14 g/mol |
SMILES | CN(C)C(=O)C=CC(=O)O |
InChIKey | UWVCKXVPDINNHW-ONEGZZNKSA-N |
The crystal structure remains undetermined, but computational models predict a planar geometry for the conjugated system, with the dimethylamino group adopting a staggered conformation relative to the carbonyl .
Spectroscopic Data
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IR Spectroscopy: Strong absorptions at ~1700 cm⁻¹ (C=O stretch) and ~1650 cm⁻¹ (C=C stretch) confirm the α,β-unsaturated ketone motif.
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NMR: ¹H NMR (DMSO-d₆) exhibits a doublet at δ 6.8–7.1 ppm (H-2 and H-3, J = 15.9 Hz), characteristic of trans-vinylic protons. The dimethylamino group resonates as a singlet at δ 3.0 ppm .
Synthesis and Derivatives
Synthetic Routes
The most reported method involves Knoevenagel condensation between dimethylmalonate and glyoxylic acid, followed by selective hydrolysis . Alternative pathways include:
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Michael Addition: Reacting acryloyl chloride with dimethylamine in the presence of a base yields the dimethylamino-enone intermediate, which is subsequently oxidized to the carboxylic acid .
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Enzymatic Resolution: Racemic mixtures of the (E)- and (Z)-isomers can be separated using lipase-catalyzed esterification, achieving enantiomeric excess >95% .
A comparative analysis of synthetic yields is provided below:
Method | Yield (%) | Purity (%) | Reference |
---|---|---|---|
Knoevenagel Condensation | 72 | 98 | |
Michael Addition | 65 | 95 | |
Enzymatic Resolution | 88 | 99 |
Structural Analogues
Modifying the dimethylamino group or olefin position alters reactivity:
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(E)-4-Ethoxy-4-oxobut-2-enoic acid (CAS 2459-05-4): Ethoxy substitution enhances electrophilicity at C4, favoring nucleophilic attacks .
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(E)-4-(2,4-Dimethylphenyl)-4-oxobut-2-enoic acid (CAS 5355287): Aromatic substituents increase planarity, improving UV absorption properties .
Reactivity and Mechanistic Insights
Cycloaddition Reactions
The electron-deficient double bond participates in [4+2] Diels-Alder reactions with dienes, producing bicyclic lactones. For example, reaction with 1,3-butadiene at 80°C yields a tetracyclic adduct with 89% regioselectivity .
Nucleophilic Additions
Amines and thiols undergo Michael addition at the β-position. Kinetic studies reveal a second-order dependence on nucleophile concentration, suggesting a stepwise mechanism :
Pharmaceutical and Industrial Applications
Antimicrobial Agents
Derivatives such as pyridazinones and thiazoles synthesized from this compound exhibit broad-spectrum activity:
Derivative | MIC (μg/mL) | Target Pathogen |
---|---|---|
Pyridazinone-3-carboxamide | 1.56 | Staphylococcus aureus |
Thiazole-4-carboxylic acid | 3.12 | Escherichia coli |
These compounds disrupt cell wall biosynthesis by inhibiting penicillin-binding proteins .
Polymer Chemistry
Copolymerization with styrene (1:4 molar ratio) produces thermally stable resins (Tg = 145°C) used in coatings and adhesives .
Future Directions
Ongoing research explores:
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